N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide
Description
Properties
CAS No. |
59884-42-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(8-9-15)12-6-4-11(5-7-12)13-10(2)16/h4-7,15H,3,8-9H2,1-2H3,(H,13,16) |
InChI Key |
INEGKZLIDJIKES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide generally begins with 4-aminophenyl derivatives, which undergo acetylation to introduce the acetamide moiety, followed by alkylation of the amino group to install the ethyl(2-hydroxyethyl) substituent.
A typical synthetic scheme involves:
Acetylation Step
The acetylation of the amino group on the phenyl ring is achieved by reaction with acetic anhydride or acetyl chloride under mild conditions. This step protects the amine and introduces the acetamide functionality.
| Parameter | Details |
|---|---|
| Reagents | Acetic anhydride or acetyl chloride |
| Solvent | Dichloromethane or similar organic solvent |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 3 hours |
| Work-up | Aqueous extraction, drying, and evaporation |
This yields N-(4-aminophenyl)acetamide as a white crystalline solid with high purity.
Alkylation Step: Introduction of Ethyl(2-hydroxyethyl)amino Group
The key step involves alkylation of the acetamide-substituted aniline with ethyl and 2-hydroxyethyl groups to form the tertiary amine substituent.
- The amino group is reacted with appropriate alkylating agents such as ethyl bromide and 2-chloroethanol or their equivalents.
- The reaction typically proceeds in a biphasic system with a base such as potassium carbonate to neutralize generated acids.
- Catalytic amounts of potassium iodide may be added to facilitate halide exchange and improve reaction rates.
- Solvents like dry acetone are used to dissolve reactants and promote the reaction.
| Parameter | Details |
|---|---|
| Alkylating agents | Ethyl bromide, 2-chloroethanol |
| Base | Potassium carbonate |
| Catalyst | Potassium iodide (catalytic amount) |
| Solvent | Dry acetone |
| Temperature | Approximately 60 °C |
| Reaction time | Several hours (monitored by HPLC) |
| Yield | 44% to 78% (depending on conditions) |
The progress of the reaction is monitored by High Performance Liquid Chromatography (HPLC) to ensure completion and purity.
Representative Synthetic Procedure
A representative synthetic procedure adapted from related N-phenylacetamide derivatives synthesis is as follows:
Preparation of N-(4-aminophenyl)acetamide:
- Dissolve 4-aminophenol (or 4-aminophenyl derivative) in dichloromethane.
- Add acetic anhydride dropwise at 0 °C with stirring.
- Stir the reaction mixture at room temperature for 2 hours.
- Extract with aqueous sodium bicarbonate to remove excess acetic anhydride.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate solvent to obtain crude N-(4-aminophenyl)acetamide.
Alkylation to form this compound:
- Dissolve N-(4-aminophenyl)acetamide in dry acetone.
- Add potassium carbonate and catalytic potassium iodide.
- Add ethyl bromide and 2-chloroethanol sequentially or as a mixture.
- Stir the reaction mixture at 60 °C for 4–6 hours.
- Monitor reaction progress by HPLC.
- Upon completion, filter off inorganic salts.
- Concentrate the filtrate and purify the product by recrystallization or chromatography.
Analytical and Characterization Data
The final compound is characterized by:
| Technique | Observations and Data |
|---|---|
| Melting point | Typically in the range of 80–110 °C (varies by purity) |
| 1H NMR (CDCl3) | Signals corresponding to aromatic protons (7.0–7.5 ppm), methylene and methyl groups of ethyl and hydroxyethyl substituents (3.0–4.0 ppm), and acetamide NH (around 8.0 ppm) |
| 13C NMR | Signals for aromatic carbons, acetamide carbonyl (~170 ppm), and alkyl carbons |
| HPLC purity | >95% purity achievable under optimized conditions |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of C13H18N2O2 (approx. 234 g/mol) |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation | 4-aminophenol + acetic anhydride, DCM, 0 °C to RT | 85–95 | High purity N-(4-aminophenyl)acetamide obtained |
| Alkylation | N-(4-aminophenyl)acetamide + ethyl bromide + 2-chloroethanol, K2CO3, KI, acetone, 60 °C | 44–78 | Yield depends on reaction time and reagent purity |
Chemical Reactions Analysis
Types of Reactions
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides. These products have distinct properties and applications, making them valuable in different research and industrial contexts .
Scientific Research Applications
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Classification and Key Differences
The following acetamide derivatives are compared based on substituents, physicochemical properties, and reported applications:
Physicochemical Properties
- Hydrophilicity : The target compound’s hydroxyethyl group contributes to a lower LogP (0.927) compared to chlorinated or nitro-substituted analogs (e.g., LogP=3.7 in ). This enhances aqueous solubility, critical for bioavailability .
- Molecular Weight : The target compound (222.3 g/mol) falls within the acceptable range for drug-likeness (<500 g/mol), similar to most analogs except the diazenyl derivative (426.3 g/mol), which may face permeability challenges .
Commercial and Research Relevance
Biological Activity
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide, a compound belonging to the class of acetamides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, often involving the reaction of 4-aminophenol derivatives with acetic anhydride or acetyl chloride in the presence of a base. The synthesis generally yields a high purity product suitable for biological evaluation.
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess significant antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in animal models.
- Analgesic Properties : Similar derivatives have shown analgesic effects comparable to established pain relievers. The analgesic mechanism may involve modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
-
Antimicrobial Evaluation : A study conducted on derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective antimicrobial activity at low concentrations.
Compound MIC (µg/mL) Bacterial Strain 1 32 Staphylococcus aureus 2 64 Escherichia coli -
Anti-inflammatory Activity : In a controlled experiment using carrageenan-induced paw edema in rats, this compound exhibited significant reduction in paw swelling compared to the control group. The results were statistically significant (p < 0.05).
Time (h) Paw Thickness (mm) Control Paw Thickness (mm) Treated 0 5.0 5.1 1 6.5 5.8 3 7.0 5.0 5 6.8 4.5 - Analgesic Studies : In a model assessing pain response using the hot plate test, this compound showed a significant increase in latency time compared to untreated controls, suggesting effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
